molecular formula C20H13ClN4O4 B10880182 2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

Cat. No.: B10880182
M. Wt: 408.8 g/mol
InChI Key: MQGWDWRVTZVUDK-UHFFFAOYSA-N
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Description

2-(1H-Benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzotriazole moiety and a phenyl ring substituted with chloro and nitro groups. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-nitrophenol with 4-bromophenyl ethanone in the presence of a base to form an ether linkage. This intermediate is then reacted with benzotriazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as diisopropyl ethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The benzotriazole moiety can participate in coupling reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and coupling agents like TBTU for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted phenyl derivatives.

Scientific Research Applications

2-(1H-Benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and nitro groups can also participate in various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzotriazole, chloro, and nitro groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H13ClN4O4

Molecular Weight

408.8 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone

InChI

InChI=1S/C20H13ClN4O4/c21-15-4-3-7-18(25(27)28)20(15)29-14-10-8-13(9-11-14)19(26)12-24-17-6-2-1-5-16(17)22-23-24/h1-11H,12H2

InChI Key

MQGWDWRVTZVUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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